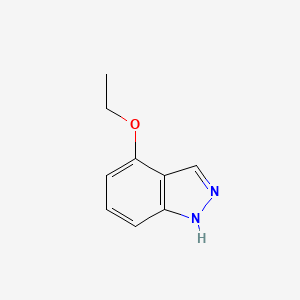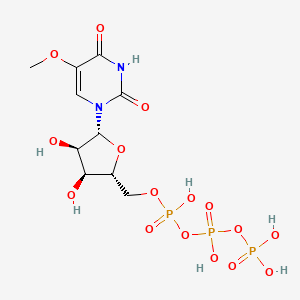
((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxyuridine 5’-triphosphate: is a modified nucleotide triphosphate used in various biochemical and molecular biology applications. It is a derivative of uridine triphosphate, where the uridine base is modified with a methoxy group at the 5-position. This modification can enhance the stability and reduce the immunogenicity of messenger RNA (mRNA) when incorporated during in vitro transcription .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyuridine 5’-triphosphate typically involves the chemical modification of uridine triphosphateThe final step involves the deprotection of the hydroxyl groups and the phosphorylation of the 5’-hydroxyl group to form the triphosphate .
Industrial Production Methods: Industrial production of 5-Methoxyuridine 5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the absence of contaminants such as RNase, DNase, phosphatase, or protease activities .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxyuridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The uridine base can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uridine derivatives, while oxidation and reduction can modify the uridine base .
Aplicaciones Científicas De Investigación
5-Methoxyuridine 5’-triphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleic acids.
Biology: Incorporated into mRNA to study RNA modifications and their effects on gene expression.
Medicine: Used in the development of mRNA-based therapeutics and vaccines to enhance stability and reduce immunogenicity.
Industry: Employed in the production of synthetic mRNA for research and therapeutic purposes .
Mecanismo De Acción
The primary mechanism by which 5-Methoxyuridine 5’-triphosphate exerts its effects is through its incorporation into mRNA during in vitro transcription. The methoxy modification at the 5-position of the uridine base enhances the stability of the mRNA and reduces its immunogenicity. This is achieved by reducing the recognition of the mRNA by the innate immune system, thereby increasing its translational efficiency and stability .
Comparación Con Compuestos Similares
- N1-Methylpseudouridine 5’-triphosphate
- 5-Methylcytidine 5’-triphosphate
- Pseudouridine 5’-triphosphate
Comparison: 5-Methoxyuridine 5’-triphosphate is unique in its ability to reduce immunogenicity while maintaining high stability and translational efficiency. Compared to N1-Methylpseudouridine and Pseudouridine modifications, 5-Methoxyuridine provides a balance between reducing immune responses and enhancing mRNA stability .
Propiedades
Número CAS |
847649-65-4 |
|---|---|
Fórmula molecular |
C10H17N2O16P3 |
Peso molecular |
514.17 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O16P3/c1-24-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(26-9)3-25-30(20,21)28-31(22,23)27-29(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
Clave InChI |
ULUMTYRKOVZPNM-JXOAFFINSA-N |
SMILES isomérico |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B14801699.png)
![tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B14801705.png)

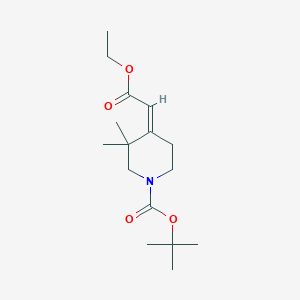
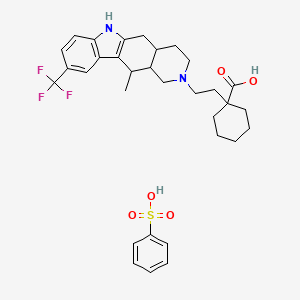
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(1,3-Thiazol-2-Yl)urea](/img/structure/B14801734.png)
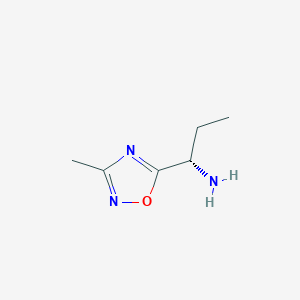
![disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B14801751.png)
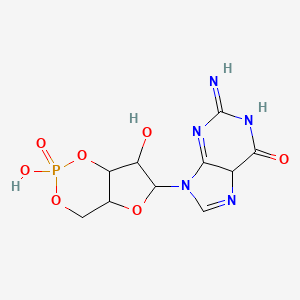
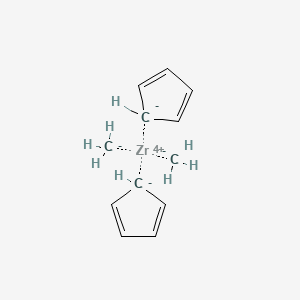
![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate](/img/structure/B14801771.png)
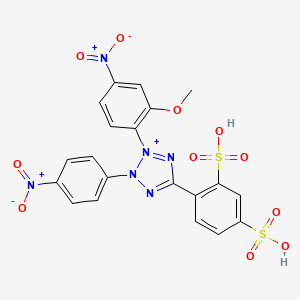
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B14801782.png)
